molecular formula C27H20N4O3S2 B2540481 (Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 627038-85-1

(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2540481
CAS No.: 627038-85-1
M. Wt: 512.6
InChI Key: BKUWMEGVVJOKDG-LNVKXUELSA-N
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Description

(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary mediator of cytokine signaling and is fundamentally involved in hematopoiesis, immune function, and cell proliferation. The compound's core structure is based on a thiazolopyrimidine scaffold, which is known to confer high affinity for the kinase domain of JAK2. Its design incorporates specific pharmacophores that enhance selectivity against JAK2 over other JAK family members, making it a valuable tool for dissecting the specific roles of JAK2 in pathological contexts. Research applications for this inhibitor are predominantly in the fields of oncology and immunology. It is extensively used in vitro to investigate JAK2-driven signaling in hematological malignancies, such as myeloproliferative neoplasms where the JAK2-V617F mutation is a key driver oncogene. Scientists utilize this compound to study the mechanisms of cell proliferation, apoptosis, and cytokine-dependent signaling in various cell lines. Furthermore, its application extends to autoimmune and inflammatory disease research, where aberrant JAK-STAT signaling is implicated, allowing for the exploration of downstream effects on gene expression and immune cell activation. The precise inhibition of JAK2 by this compound provides researchers with a critical means to validate JAK2 as a therapeutic target and to understand the complex signaling networks in both normal and diseased states.

Properties

IUPAC Name

(2Z)-7-methyl-N-(2-methylphenyl)-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O3S2/c1-14-8-3-5-10-17(14)29-24(32)20-15(2)28-27-31(22(20)19-12-7-13-35-19)26(34)23(36-27)21-16-9-4-6-11-18(16)30-25(21)33/h3-13,22H,1-2H3,(H,29,32)(H,30,33)/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUWMEGVVJOKDG-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=C5C6=CC=CC=C6NC5=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C/5\C6=CC=CC=C6NC5=O)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities, particularly in the fields of oncology and inflammation.

Structural Features

This compound is characterized by:

  • Thiazolo-pyrimidine core : A fused heterocyclic structure that enhances biological interactions.
  • Indolinone moiety : Known for its role in various bioactive compounds.
  • Thiophene ring : Contributes to the electronic properties and potential reactivity of the molecule.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance, derivatives of thiazolo-pyrimidines have shown effectiveness against various cancer cell lines. A study highlighted that related compounds inhibited breast and pancreatic cancer cell growth, demonstrating a potential mechanism of action through disruption of cell colony formation and migration .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In a comparative analysis of various thiazole and pyrimidine derivatives, some exhibited selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response . The biological activity was quantified using IC50 values, with some derivatives showing enhanced selectivity towards COX-II compared to standard anti-inflammatory drugs.

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A derivative with a similar thiazolo-pyrimidine structure was tested against MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cells. It showed complete inhibition of colony growth at concentrations as low as 1 µM, suggesting high potency .
  • COX Inhibition :
    • A series of derivatives were evaluated for COX inhibitory activity. One compound exhibited an IC50 value of 0.52 µM against COX-II, indicating strong anti-inflammatory potential .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Disruption : Potential interference with cellular processes leading to apoptosis in cancer cells.

Comparative Analysis Table

CompoundStructural FeaturesBiological ActivityNotable Findings
(Z)-7-methyl...Thiazolo-pyrimidine core, indolinone moietyAnticancer, anti-inflammatoryHigh potency in inhibiting cancer cell growth
PYZ16Diaryl heterocyclesCOX-II inhibitionIC50 = 0.52 µM, higher selectivity than Celecoxib
PYZ19Pyrazole derivativesModerate COX inhibitionEffective against COX-I/II with varying selectivity

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s structural analogues differ primarily in substituents at positions 2, 5, and 4. Below is a comparative analysis:

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Key Properties Reference ID
Target Compound 2-oxoindolin-3-ylidene (Z) Thiophen-2-yl N-(o-tolyl) carboxamide Enhanced π-stacking, kinase inhibition potential
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-fluorobenzylidene (Z) Phenyl Ethoxycarbonyl Moderate antibacterial activity, planar geometry
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-trimethoxybenzylidene Phenyl Ethoxycarbonyl High crystallinity, dihedral angle = 80.94° between rings

Key Observations :

  • Electron-withdrawing groups (e.g., 2-fluorobenzylidene) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Bulkier substituents (e.g., 2,4,6-trimethoxybenzylidene) distort the fused-ring system, reducing planarity and altering crystal packing .

Crystallography :

  • Dihedral Angles :
    • The target compound’s fused thiazolo-pyrimidine ring is expected to adopt a flattened boat conformation (based on analogues), with deviations of ~0.2 Å from planarity .
    • Substituents like 2,4,6-trimethoxybenzylidene increase steric hindrance, leading to larger dihedral angles (e.g., 80.94° vs. 77° in fluorinated analogues) .
  • Hydrogen Bonding :
    • Carboxamide groups (e.g., N-(o-tolyl)) form bifurcated C–H···O bonds, stabilizing crystal lattices along specific axes .

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate, Thiophen-2-Carbaldehyde, and Thiourea

A mixture of ethyl acetoacetate (10 mmol), thiophen-2-carbaldehyde (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) in glacial acetic acid undergoes fusion at 80°C for 4 hours. The reaction proceeds via a modified Biginelli mechanism, yielding ethyl 4-(thiophen-2-yl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Compound A).

Key Data :

  • Yield : 82–85%
  • Characterization :
    • IR : 1731 cm⁻¹ (C=O ester), 1604 cm⁻¹ (C=N)
    • ¹H NMR (DMSO-d₆) : δ 1.06 (t, OCH₂CH₃), 2.29 (s, CH₃), 5.42 (s, C₄-H)

Knoevenagel Condensation for the 2-(2-Oxoindolin-3-Ylidene) Moiety

The 2-oxoindolin-3-ylidene group is introduced via condensation with 2-oxoindoline-3-carbaldehyde:

Reaction of Compound B with 2-Oxoindoline-3-Carbaldehyde

Compound B (1 mmol), 2-oxoindoline-3-carbaldehyde (1.2 mmol), and sodium acetate (2 mmol) in acetic acid (15 mL) are heated at 90°C for 12 hours. The (Z)-configuration is favored by kinetic control under acidic conditions, yielding ethyl (Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound C).

Stereochemical Control :

  • ¹H NMR : Coupling constants (J = 10–12 Hz) confirm trans-configuration; steric hindrance stabilizes the (Z)-isomer.
  • Yield : 58–63%

Formation of the N-(o-Tolyl)Carboxamide

The ethyl ester is hydrolyzed to a carboxylic acid and coupled with o-toluidine:

Saponification of Compound C

Compound C (1 mmol) is treated with NaOH (2M, 10 mL) in ethanol/water (1:1) at 60°C for 2 hours, yielding the carboxylic acid intermediate (Compound D).

EDCI/HOBt-Mediated Coupling

Compound D (1 mmol), o-toluidine (1.2 mmol), EDCI (1.5 mmol), and HOBt (1.5 mmol) in DMF (10 mL) react at room temperature for 24 hours. The crude product is purified via silica chromatography (hexane/EtOAc), affording the final compound.

Critical Parameters :

  • Solvent Choice : DMF enhances amide bond formation efficiency.
  • Yield : 75–80%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.24 (s, 1H, Ar-H), 7.64–7.40 (m, 7H, Ar-H), 3.50 (s, 3H, CH₃), 2.86 (s, 3H, SCH₃).
  • HRMS (ESI) : m/z [M + H]⁺ Calcd. 521.1420; Found 521.1418.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).

Q & A

Q. How can researchers optimize the synthesis of this thiazolo[3,2-a]pyrimidine derivative?

The synthesis typically involves cyclocondensation of precursors like 2-aminothiazol-4(5H)-one with substituted aldehydes under acidic reflux conditions. Key parameters include:

  • Reagent ratios : Use a 1:1.1 molar ratio of aminothiazolone to aldehyde derivatives (e.g., 3-formylindole) to drive the reaction to completion .
  • Catalyst system : Sodium acetate in glacial acetic acid facilitates Knoevenagel condensation and cyclization, as seen in analogous syntheses yielding 78% product .
  • Reaction time : Reflux for 8–10 hours ensures complete ring closure, as shorter durations lead to unreacted intermediates .

Q. What methods are critical for confirming the Z-configuration and molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Use ethyl acetate/ethanol (3:2) to obtain high-quality crystals .
  • Bond length analysis : The exocyclic C=C bond in the Z-isomer typically measures ~1.34 Å, distinct from the E-configuration .
  • Dihedral angles : The fused thiazole-pyrimidine system shows a puckered boat conformation (C5 deviation: ~0.224 Å from the plane), confirming stereochemical rigidity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of the thiazolo[3,2-a]pyrimidine core?

Proposed mechanisms involve:

  • Cyclocondensation : Thiourea derivatives react with α,β-unsaturated carbonyl intermediates to form the thiazole ring .
  • Knoevenagel reaction : Aldehyde condensation with active methylene groups (e.g., from chloroacetic acid) generates the exocyclic double bond . Advanced techniques like in situ NMR or DFT calculations can validate intermediates and transition states .

Q. What strategies address contradictions in reported crystallographic data for similar derivatives?

Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from:

  • Crystallization solvents : Polar solvents (e.g., DMSO) can induce lattice distortions .
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine in ) alter packing via C–H···O hydrogen bonds . Always cross-validate with spectroscopic data (e.g., NOESY for Z/E assignment) and thermal analysis (TGA/DSC) .

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

  • Core modifications : Replace the thiophen-2-yl group ( ) with electron-rich aryl rings (e.g., 4-methoxyphenyl) to enhance π-π stacking in enzyme binding .
  • Substituent tuning : The o-tolyl group’s steric bulk may hinder off-target interactions; test smaller substituents (e.g., methyl) for improved solubility .
  • Bioisosteres : Substitute the 2-oxoindolin-3-ylidene moiety with pyrrolidinone to assess metabolic stability .

Q. What computational approaches predict electronic properties relevant to biological activity?

  • DFT calculations : Model HOMO/LUMO distributions to identify electrophilic sites (e.g., carbonyl groups at C3 and C6) for nucleophilic attack .
  • Molecular docking : Simulate interactions with kinase targets (e.g., EGFR) using the compound’s planar fused ring system as a ATP-binding site mimic .

Q. How should researchers design assays to evaluate conflicting reports on biological activity?

  • Dose-response profiling : Test cytotoxicity across a wide concentration range (nM–μM) to distinguish specific activity from nonspecific effects .
  • Enzyme inhibition assays : Use purified kinases (e.g., CDK2) to quantify IC₅₀ values, correlating with substituent electronic properties .
  • Resistance studies : Monitor mutations in target proteins via serial passaging in cell cultures .

Methodological Notes

  • Synthetic Reproducibility : Always include sodium acetate (2.0 equiv) as a buffer to stabilize reactive intermediates during reflux .
  • Data Validation : Combine SC-XRD with dynamic NMR (variable-temperature studies) to confirm conformational dynamics .
  • Biological Assays : Use flow-chemistry platforms (e.g., microreactors) for high-throughput screening of analogs .

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